4-Methoxy-N-methylaniline hydrochloride
Description
Significance in Advanced Organic Synthesis
4-Methoxy-N-methylaniline hydrochloride serves as a crucial precursor in a variety of advanced organic synthesis applications. Its utility stems from the reactivity of the aniline (B41778) core, which can be strategically modified to construct more complex molecular frameworks. The presence of the methoxy (B1213986) and N-methyl groups influences the regioselectivity and reactivity of the aromatic ring, allowing for controlled chemical transformations.
This compound is frequently employed as an intermediate in the synthesis of a range of organic molecules, including dyes and other specialty chemicals. The amine functional group can participate in a variety of coupling reactions, while the aromatic ring is amenable to electrophilic substitution, enabling the introduction of additional functional groups. This versatility makes it a valuable tool for synthetic chemists aiming to build intricate molecular architectures.
Role in Medicinal Chemistry and Materials Science Investigations
In the realm of medicinal chemistry, this compound and its derivatives are recognized as important scaffolds for the development of new therapeutic agents. While specific drug compounds directly synthesized from this starting material are not extensively detailed in publicly available literature, the broader class of N-alkylaniline derivatives is known to be a key component in many pharmaceuticals. mdpi.com The structural motif of 4-Methoxy-N-methylaniline can be found within more complex molecules that exhibit a range of biological activities. Its role as a precursor allows for the systematic modification of a lead compound's structure to optimize its pharmacological profile.
The applications of this compound extend into the field of materials science, particularly in the development of novel polymers. Aniline and its derivatives are the foundational monomers for polyaniline, a class of conducting polymers with a wide array of potential applications in electronics, sensors, and anti-corrosion coatings. The incorporation of substituents like the methoxy and methyl groups onto the aniline backbone can significantly alter the properties of the resulting polymer, such as its solubility, processability, and electrochemical behavior.
Research into electroactive polymers has explored the use of similar N-methylated aniline derivatives in the synthesis of novel monomers. dcu.ie For instance, the synthesis of electroactive monomers has been achieved through the nucleophilic substitution of tosylated hydroxy alkyl acrylates with p-dimethylamino-N-methylaniline, a structurally related compound. dcu.ie The resulting homopolymers and copolymers have been investigated for their electrochemical properties, demonstrating the potential for creating new materials with tailored electronic characteristics. dcu.ie
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride |
| CAS Number | 10541-33-0 |
| Appearance | Solid |
| Purity | 97% - 98% |
Detailed Research Findings on Related Electroactive Polymers
| Research Area | Monomer Synthesis | Polymerization | Key Findings |
| Electroactive Monomers | Synthesized via tosylation of hydroxy alkyl acrylates followed by nucleophilic substitution with p-dimethylamino-N-methylaniline. dcu.ie | Free radical polymerization to form homopolymers and copolymers with methyl acrylate (B77674) and styrene. dcu.ie | The electrochemical properties were investigated in both solution and solid state, with potential applications suggested in specific electrolyte systems. dcu.ie |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHJDKIZPGLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595579 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-33-0 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodological Advancements
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a cornerstone for the synthesis of anilines, typically involving the reduction of nitroaromatics. For derivatives of 4-methoxyaniline, this often involves the reduction of a corresponding nitrobenzene precursor. Another key catalytic method is the N-methylation of amines using methanol (B129727) through a "borrowing hydrogen" mechanism, which represents a highly atom-economical approach.
Palladium catalysts are highly effective for synthesizing aniline (B41778) derivatives. This includes both the creation of the core aniline structure via hydrogenation and subsequent modifications using cross-coupling reactions.
A common method involves the catalytic hydrogenation of a nitro-precursor. For instance, the synthesis of 4-methoxy-3-methylaniline was achieved by reducing 1-methoxy-2-methyl-4-nitrobenzene using 10% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere. This reaction proceeded at room temperature for 16 hours, resulting in a quantitative yield chemicalbook.com.
Palladium catalysts are also pivotal in Suzuki cross-coupling reactions to build more complex aniline derivatives. In one study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline was coupled with various boronic acids using a Palladium(0) catalyst, specifically Pd(PPh₃)₄ with K₃PO₄ as a base, at 90 °C. This approach successfully produced a series of mono- and bis-substituted products with moderate yields ranging from 31% to 46% dntb.gov.uamdpi.comnih.gov.
Another example of catalytic N-alkylation involves the use of Ruthenium(II) complexes for the N-methylation of anilines with methanol. The (DPEPhos)RuCl₂PPh₃ catalyst demonstrated high efficiency, converting 4-methoxyaniline to 4-Methoxy-N-methylaniline (4-Methoxy-N-methylbenzenamine) in 95% yield nih.gov.
Table 1: Parameters for Palladium-Catalyzed Synthesis of Aniline Derivatives
| Reaction Type | Catalyst | Substrate | Reagent | Solvent/Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Hydrogenation | 10% Pd/C | 1-methoxy-2-methyl-4-nitrobenzene | H₂ (1 atm) | Methanol | Room Temp. | 100% | chemicalbook.com |
| Suzuki Coupling | Pd(PPh₃)₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic Acids | K₃PO₄ | 90 °C | 31-46% | mdpi.comnih.gov |
| N-Methylation | (DPEPhos)RuCl₂PPh₃ | 4-Methoxyaniline | Methanol | Weak Base | Not Specified | 95% | nih.gov |
Optimizing conversion and selectivity is critical in catalytic synthesis. In palladium-catalyzed carbonylations, the choice of ligand is crucial. A study on the monocarbonylation of 1,3-diynes found that the newly designed Neolephos ligand for the palladium catalyst resulted in excellent chemoselectivity and high yields nih.gov. Reaction conditions such as temperature, pressure, and the choice of acid co-catalyst were systematically varied to maximize the desired product formation nih.gov.
For hydrogenation reactions, noble metal catalysts like platinum and palladium on a carbon support are common google.com. The catalyst loading is typically between 0.1% and 5% of the nitrobenzene compound's weight. Key parameters that are optimized include hydrogenation temperature (30-60 °C) and pressure (normal to 1 atm) to ensure complete conversion and minimize side reactions google.com. The choice of solvent and additives, such as sulfuric or acetic acid, also plays a significant role in the reaction outcome google.com.
Continuous-Flow Synthesis Strategies
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability.
The synthesis of aniline derivatives often requires multiple steps, which can be efficiently combined, or "telescoped," in a continuous-flow system without isolating intermediates. A method for synthesizing 4-methoxy-2-nitroaniline, a related intermediate, uses a multi-step continuous flow process. This involves sequential acetylation, nitration, and hydrolysis reactions, each occurring in a dedicated continuous flow reactor google.com. This integrated approach allows for rapid production and high yields google.com.
Similarly, a scalable telescoped continuous flow procedure was developed for the acetylation and nitration of 4-fluoro-2-methoxyaniline, a key building block for the anticancer drug osimertinib acs.orgnih.gov. The process involves pumping reagents through microreactors with precise control over residence time and temperature, leading to high conversion and selectivity acs.org. For example, optimizing the nitration step by heating the reactor to 80 °C reduced the required residence time to just 30 seconds while achieving over 99% yield acs.org.
Table 2: Multi-Step Continuous-Flow Synthesis of 4-methoxy-2-nitroaniline
| Step | Reaction | Reagents | Reactor | Temperature | Residence Time | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetylation | 4-methoxyaniline, Acetic anhydride | Continuous Flow Reactor I | 0-100 °C | 30 s - 3 h | google.com |
| 2 | Nitration | 4-methoxyacetanilide, Nitration reagent | Continuous Flow Reactor II | 0-100 °C | 30 s - 2 h | google.com |
| 3 | Hydrolysis | 4-methoxy-2-nitroacetanilide, Hydrolysis liquid | Continuous Flow Reactor III | 0-100 °C | 2 min - 7 h | google.com |
A primary advantage of continuous-flow systems is the improvement in process efficiency and waste reduction. Compared to traditional kettle-type reactors, flow reactors have a larger specific surface area, which greatly enhances heat exchange efficiency google.com. This precise temperature control minimizes the formation of unwanted by-products, such as the 4-methoxy-3-nitroaniline isomer in the synthesis of 4-methoxy-2-nitroaniline, thereby increasing selectivity and product purity google.com.
Nucleophilic Substitution Reactions in Target Molecule Construction
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for constructing substituted anilines. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. While many SₙAr reactions proceed through a two-step addition-elimination mechanism, recent studies have shown that some may occur via a concerted mechanism nih.gov.
In the synthesis of complex molecules, SₙAr is a reliable method for introducing amine functionalities. For example, the regioselective substitution of a chlorine atom at the 4-position of 2,4-dichloroquinazoline precursors with various amines, including anilines, is a well-documented SₙAr reaction used to create bioactive molecules nih.gov. DFT calculations have confirmed that the carbon at the 4-position is more susceptible to nucleophilic attack, explaining the observed regioselectivity nih.gov.
Another application involves the α-regioselective N-nucleophilic substitution of Morita–Baylis–Hillman (MBH) adducts with aromatic amines. The reaction of a cyclic MBH acetate with 4-methoxyaniline derivatives resulted in the corresponding aminated adducts in high yields (84-92%) under mild, metal-free conditions acs.org. These reactions demonstrate the utility of nucleophilic substitution in forming C-N bonds to construct complex aniline-containing target molecules acs.org.
Reaction with Benzyl (B1604629) Halide Intermediates
The synthesis of N-benzylated derivatives of methoxyanilines can be achieved through the reaction of the parent amine with benzyl halides or their precursors. A common approach involves the condensation of a methoxyaniline, such as p-anisidine (B42471), with benzyl alcohol. In one specific protocol, p-anisidine is heated with benzyl alcohol in the presence of triphenyl phosphite. The reaction commences at 177°C and proceeds for several hours, with the temperature rising to 231°C as water is eliminated. Following the removal of excess reactants by distillation under reduced pressure, N-benzyl-4-methoxy-aniline is obtained with a high yield. prepchem.com
Displacement Reactions in Heterocyclic Systems (e.g., Pyrimidines, Quinolines)
4-Methoxy-N-methylaniline hydrochloride and related anilines serve as important nucleophiles in the synthesis of substituted heterocyclic compounds through displacement reactions.
Pyrimidines: N-Arylpyrimidin-2-amine derivatives can be synthesized via palladium-catalyzed cross-coupling reactions or through nucleophilic aromatic substitution. For example, N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been synthesized and characterized. mdpi.com A general method involves the coupling of a substituted 2-chloropyridine with an aniline derivative. nih.gov These reactions can be carried out in the presence of a base like potassium carbonate in tert-butanol, either at room temperature for extended periods or under microwave irradiation for shorter durations to afford the desired N-arylpyrimidin-2-amine derivatives. nih.gov
Quinolines: The synthesis of 4-anilinoquinazolines, a class of compounds with significant biological activity, often involves the reaction of 4-chloroquinazolines with aniline derivatives. nih.gov While electron-rich primary anilines react readily, reactions with secondary amines or less reactive anilines can be challenging. nih.gov Research has shown that the reaction of 4-chloro-8-iodoquinazoline with 4-methoxy-N-methylaniline can be inefficient under various conditions, yielding the desired product in low amounts even in the presence of a base. nih.gov To overcome this, a microwave-assisted, base-free amination strategy using a mixture of THF and water as the solvent has been investigated to improve the efficiency of this N-arylation reaction. nih.gov
Reductive Amination Protocols in Synthesis
Reductive amination is a versatile method for the synthesis of amines, including 4-Methoxy-N-methylaniline. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. mdpi.com The synthesis of secondary amines via reductive amination often starts from a primary amine and an aldehyde or ketone.
For example, secondary amines related to 4-methoxyaniline can be prepared by reacting p-anisidine with an aldehyde, such as p-nitro-benzaldehyde, in refluxing methanol to form an aldimine intermediate. nih.gov This intermediate is then reduced in situ. The reduction can be accomplished using a reducing agent like sodium borohydride (NaBH₄) in the presence of a catalytic amount of acetic acid. nih.gov This two-step, one-pot procedure can yield the desired N-substituted product in high yield. nih.gov Specifically, the reaction of p-anisidine and p-nitrobenzaldehyde, followed by reduction with NaBH₄, affords 4-methoxy-N-(4-nitrobenzyl)aniline with a yield of 92%. nih.gov
To synthesize 4-Methoxy-N-methylaniline itself, a similar protocol would involve the reaction of 4-methoxyaniline (p-anisidine) with formaldehyde to form an intermediate imine, which is then reduced. Various reducing agents can be employed in these reactions, including borohydrides, silanes, or catalytic hydrogenation. mdpi.com
N-Alkylation and N-Methylation Strategies
Utilization of Lignin as a Methyl Source in N-Methylation Reactions
A novel and sustainable approach for the N-methylation of anilines involves using lignin, an abundant biomass polymer, as a methyl source. nih.govrsc.org This method provides a green alternative to traditional methylation agents. The process utilizes a catalytic system of lithium iodide (LiI) in an ionic liquid, such as 1-hexyl-3-methylimidazolium tetrafluoroborate (HMimBF₄), to selectively cleave the C-O bond of methoxy (B1213986) groups in lignin and transfer the methyl group to an aniline substrate. nih.gov
This technique has been successfully applied to convert N-methylanilines into N,N-dimethylanilines with high selectivity. nih.gov The reaction conditions are typically heating the aniline substrate with Kraft lignin in the presence of the LiI/ionic liquid system. The selectivity for the desired N,N-dimethylaniline products can be greater than 96%. nih.gov A key advantage of this method is that the lignin polymer is not significantly depolymerized during the reaction. rsc.org
The following table summarizes the results of the N-methylation of various aniline compounds using Kraft lignin as the methylating agent.
| Entry | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1 | N-methylaniline | 70 | 97 |
| 2 | N-ethylaniline | 68 | 98 |
| 3 | 4-fluoro-N-methylaniline | 65 | 98 |
| 4 | 4-chloro-N-methylaniline | 62 | 97 |
| 5 | 4-bromo-N-methylaniline | 60 | 97 |
| 6 | N,4-dimethylaniline | 75 | 96 |
| 7 | 4-methoxy-N-methylaniline | 78 | 96 |
Reaction conditions: 0.5 mmol substrate, 0.2 g lignin, 3 mmol LiI, 3 g HMimBF₄, 12 h reaction time. Conversion and selectivity were determined by NMR spectroscopy. The primary by-product was a trace amount of quaternary ammonium (B1175870) salt. nih.gov
Stereoconvergent Amine-Directed Alkyl-Alkyl Suzuki Reactions
Amine groups can serve as directing groups in stereoconvergent cross-coupling reactions, enabling the synthesis of chiral molecules. The alkyl-alkyl Suzuki reaction, in particular, has been developed for the asymmetric coupling of unactivated secondary alkyl electrophiles. nih.govmit.edumit.edu In these reactions, a chiral nickel catalyst is often employed. nih.gov
The arylamine functionality directs the catalyst to the reaction center, influencing the stereochemical outcome of the carbon-carbon bond formation. mit.edumit.edu Structure-enantioselectivity studies suggest that the nitrogen atom of the arylamine, rather than the aromatic ring, is the primary site of coordination to the chiral catalyst. mit.edumit.edu This methodology has been successfully applied to a range of arylamine-containing substrates, including those with para-substitution on the aromatic ring, which is relevant to derivatives of 4-methoxyaniline. mit.edu
Kinetic studies of these reactions indicate that transmetalation is often the turnover-limiting step in the catalytic cycle. mit.edu This amine-directed approach allows for the stereoconvergent coupling of racemic secondary alkyl chlorides with good enantioselectivity. mit.edu
Methodological Improvements for Addressing Suboptimal Yields in Demethylation Reactions
The demethylation of tertiary amines, such as N,N-dimethylaniline derivatives, is a crucial transformation in organic synthesis. Various methods have been developed to improve the efficiency and yield of these reactions.
One approach is a metal-free oxidative N-demethylation of arylamines using triethylamine as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. ias.ac.inias.ac.in This method is practical, inexpensive, and environmentally benign, providing moderate to good yields of the N-demethylated product. ias.ac.inias.ac.in The optimized conditions typically involve refluxing the tertiary aniline in toluene with two equivalents each of triethylamine and TBHP. ias.ac.in
Another strategy involves the use of diisopropyl azodicarboxylate (DIAD) to promote the demethylation of N,N-dimethylanilines. colab.ws This protocol operates under mild conditions and gives moderate to good yields. colab.ws Mechanistic studies, including the isolation of intermediates and theoretical calculations, have been performed to understand the reaction pathway. colab.ws
For N,N-dimethylaniline substrates, photoredox catalysis offers a mild and functional group-tolerant method for N-dealkylation. acs.org However, aniline-type substrates have sometimes shown lower yields compared to simple tertiary amines. acs.org To address this, modifications such as extending reaction times or increasing the loading of additives like nitromethane have been shown to improve product yields. acs.org Additionally, manganese complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines with various oxidants, where the reactivity and selectivity are dependent on the specific catalyst, oxidant, and substituents on the aromatic ring. mdpi.comresearchgate.net
Acid-Catalyzed Condensation Reactions in Complex Molecule Formation
Acid-catalyzed condensation reactions are pivotal in synthetic organic chemistry for the construction of complex molecular architectures. In this context, this compound serves as a valuable precursor, particularly in the synthesis of heterocyclic compounds such as indoles. The Bischler-Möhlau indole synthesis is a classic example of an acid-catalyzed intramolecular condensation reaction that can utilize derivatives of 4-Methoxy-N-methylaniline to produce substituted indoles. These indole scaffolds are integral to many pharmaceuticals and biologically active compounds.
The reaction typically proceeds by the initial alkylation of the N-methylaniline derivative with an α-halo ketone, followed by an acid-catalyzed cyclization. The methoxy and N-methyl groups on the aniline ring influence the reactivity and regioselectivity of the cyclization, directing the formation of specific isomers. Methodological advancements, such as the use of microwave irradiation, have significantly improved the efficiency and environmental footprint of these reactions.
Detailed Research Findings
A notable application of a substituted N-methylaniline, structurally analogous to 4-Methoxy-N-methylaniline, is in the synthesis of 5-methoxy-1-methyl-3-phenyl-1H-indole. In this multi-step synthesis, the core indole structure is formed through a sequence of reactions that culminates in a cyclization reminiscent of the Bischler-Möhlau methodology. While the full synthesis is complex, the key acid-catalyzed cyclization step is crucial for the formation of the indole ring.
Furthermore, advancements in the Bischler indole synthesis have demonstrated the viability of microwave-assisted, solvent-free conditions. In these methods, various anilines react with phenacyl bromides to form 2-arylindoles. A one-pot procedure involves heating a mixture of the aniline and phenacyl bromide, which simplifies the process and can improve yields. For instance, the reaction of p-anisidine (a closely related primary amine) with phenacyl bromide under microwave irradiation for a short duration affords the corresponding 2-arylindole in good yield. The N-methylation to form a substrate like 4-Methoxy-N-methylaniline would precede such a cyclization in a complete synthetic route.
These findings underscore the utility of this compound as a building block in the acid-catalyzed synthesis of complex heterocyclic molecules. The reaction conditions can be tailored to optimize yields and minimize reaction times, showcasing the versatility of this synthetic approach.
Table 1: Synthesis of Substituted Indoles via Acid-Catalyzed Condensation
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield (%) | Reference |
| N-methyl-p-anisidine | α-bromoacetophenone | 5-Methoxy-1-methyl-2-phenylindole | Acid catalyst, heat | Not specified | General Reaction |
| p-Anisidine | Phenacyl bromide | 2-(4-methoxyphenyl)indole | Microwave, 540W, 60s | 75 | Synlett, 2006, 91-95 |
Mechanistic Studies and Reactivity Profiles
Aromatic Nucleophilic Substitution Mechanisms in Protic Solvents
Aromatic nucleophilic substitution (SNAr) reactions are a cornerstone of synthetic chemistry, proceeding via an addition-elimination mechanism. fishersci.it In this pathway, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction completes with the expulsion of a leaving group, restoring aromaticity. dalalinstitute.com
When 4-Methoxy-N-methylaniline acts as a nucleophile in these reactions, its reactivity is influenced by several factors. Compared to its primary amine counterpart, aniline (B41778), N-methylaniline derivatives generally exhibit lower reactivity. capes.gov.br This reduction is largely attributed to increased steric hindrance from the methyl group, which impedes both the initial nucleophilic attack to form the intermediate and the subsequent proton transfer steps required for catalysis. researchgate.net Studies comparing the kinetic patterns of aniline and N-methylaniline with substrates like 4-nitrophenyl-2,4,6-trinitrophenyl ether have found that while both nucleophiles follow similar kinetic pathways, aniline is considerably more reactive. capes.gov.br
In protic solvents like methanol (B129727), SNAr reactions involving N-methylaniline can be subject to general-base catalysis. researchgate.netrsc.org This phenomenon is observed when the deprotonation of the zwitterionic Meisenheimer intermediate becomes the rate-limiting step. A second molecule of the amine nucleophile, or another added base, can facilitate this proton transfer, thereby accelerating the reaction. researchgate.netresearchgate.net
For instance, the reaction of N-methylaniline with 2,4-dinitrofluorobenzene in ethanol (B145695) shows a catalyzed rate that is linearly dependent on the concentration of potassium acetate, a general base. researchgate.net The fact that this rate is not diminished by the addition of acetic acid confirms the mechanism as general-base catalysis, where the base assists in the rate-determining proton removal from the nitrogen of the attacking nucleophile in the intermediate complex. researchgate.net This catalytic pathway is a key feature distinguishing it from specific-base catalysis, where the intermediate is in rapid equilibrium deprotonation prior to the final product-forming step. researchgate.net
The nucleophilicity of an amine is significantly diminished upon protonation. Consequently, 4-Methoxy-N-methylaniline hydrochloride is a much weaker nucleophile than its free base form. In reaction kinetics, the presence of the hydrochloride salt can lead to a substantial decrease in the reaction rate. Studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with N-methylaniline have shown that while certain salts can accelerate the reaction, any such effect from the hydrochloride of N-methylaniline is minimal, indicating its poor nucleophilic character. researchgate.net This inhibitory effect is due to the equilibrium between the protonated (unreactive) and free base (reactive) forms of the amine in solution.
Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (EAS), the roles are reversed, and the aniline ring itself is the nucleophile that attacks an incoming electrophile. The existing substituents on the 4-Methoxy-N-methylaniline ring—the N-methylamino group and the methoxy (B1213986) group—are both strongly activating and ortho-, para-directing. ncert.nic.in Due to the para-position being occupied by the methoxy group, electrophilic attack is directed to the ortho positions (C2 and C6) relative to the N-methylamino group.
Standard electrophilic substitution reactions include:
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring. The nitration of p-anisidine (B42471) derivatives typically requires protecting the amine as an acetanilide (B955) to prevent oxidation and control the reaction, followed by hydrolysis to yield the nitro-aniline. orgsyn.orgprepchem.com For 4-methoxy-N-methylaniline, nitration would be expected to yield 2-nitro-4-methoxy-N-methylaniline.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The high activation of the ring means that halogenation can often proceed even with mild reagents. nih.gov For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides can afford para-halogenated products, highlighting a method for regioselective halogenation. nih.gov Catalytic systems using reagents like N-chlorosuccinimide (NCS) with a TEMPO-derived catalyst have also been developed for the halogenation of activated arenes. nih.gov
Friedel-Crafts Reactions: These reactions are generally incompatible with anilines because the amino group complexes strongly with the Lewis acid catalyst (e.g., AlCl₃). quora.com This interaction places a positive charge on the nitrogen, deactivating the ring towards further electrophilic attack. quora.com However, modified Friedel-Crafts reactions using specific catalysts, such as gold(I) complexes, have been developed to facilitate the alkylation of N,N-dialkylanilines with alkenes, proceeding via an electrophilic aromatic substitution mechanism where the para-product is favored. researchgate.netresearchgate.net
Oxidation and Reduction Chemistry of the Aniline Moiety
The aniline moiety is susceptible to oxidation. One-electron oxidation of N-methyl-p-anisidine generates a cation radical. acs.org Kinetic analyses have shown that these cation radicals are highly reactive and can undergo follow-up reactions, such as dimerization. acs.org The presence of N-alkyl groups influences the reaction pathway; for N,N-dimethyl-p-anisidine, oxidation can lead to C-C bond formation between methyl groups, whereas for p-anisidine itself, C-N bonding can occur. acs.org The N-methyl-p-anisidine cation radical is noted to be more reactive than its N,N-dimethyl counterpart. acs.org
Nitrosation, another oxidative process, can occur at the nitrogen atom. The reaction of N-methyl-p-anisidine with a nitrosating agent can form N-nitroso-N-methyl-p-anisidine. nih.gov
The aromatic ring of 4-Methoxy-N-methylaniline is generally stable to reduction. However, functional groups introduced onto the ring via electrophilic substitution can be reduced. For example, a nitro group can be readily reduced to an amino group using standard catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents.
Donor–Acceptor Stenhouse Adduct (DASA) Formation Mechanisms
Donor-Acceptor Stenhouse Adducts (DASAs) are a class of photoswitches known for their negative photochromism, responding to visible light. nih.gov Their synthesis is modular, allowing for tunable properties. rsc.org 4-Methoxy-N-methylaniline serves as a "second-generation" electron donor in the formation of these adducts. orgsyn.org
The general mechanism for DASA formation involves two primary steps: nih.govorgsyn.org
Activation of Furfural (B47365): The process begins with a Knoevenagel condensation between furfural and a carbon acid acceptor (e.g., Meldrum's acid or barbituric acid). This reaction forms an activated furan (B31954) adduct. rsc.org
Nucleophilic Ring-Opening: A secondary amine, such as 4-Methoxy-N-methylaniline, acts as a nucleophile, attacking the activated furan. orgsyn.org This initiates a ring-opening reaction, ultimately forming the linear, conjugated triene structure of the DASA. nih.gov The use of less nucleophilic arylamines like 4-Methoxy-N-methylaniline can slow this reaction step compared to more basic aliphatic amines. nih.gov
The properties of the resulting DASA are highly dependent on the specific amine and acceptor used, allowing for a wide range of functionally diverse photoswitches to be created from a single precursor. nih.gov
| Acceptor Moiety | Amine Donor | Resulting DASA Properties | Reference |
|---|---|---|---|
| Meldrum's Acid | 4-Methoxy-N-methylaniline | Forms a DASA photoswitch with specific absorption spectra, used in mechanochemical studies. | chemrxiv.org |
| Barbituric Acid Derivatives | 4-Methoxy-N-methylaniline | Leads to second-generation DASAs with improved wavelength tunability and solvent compatibility. | orgsyn.orgacs.org |
| Pyrazolone Derivatives | 4-Methoxy-N-methylaniline | Can be used to create third-generation DASAs with tailored thermodynamic and photoswitching properties. | nih.gov |
A sophisticated extension of DASA chemistry involves the mechanochemical gating of their formation. chemrxiv.org This strategy uses mechanical force to control a chemical reaction with spatiotemporal precision. The process employs a "mechanophore," which is a DASA precursor masked as a stable hetero-Diels-Alder adduct and incorporated into a polymer backbone. nih.govchemrxiv.org
The mechanism proceeds as follows:
Mechanical Activation: When mechanical force (e.g., tension, compression, or ultrasonication) is applied to the polymer, it induces a retro-[4+2] cycloaddition reaction in the mechanophore. chemrxiv.orgresearchgate.net
Unmasking the Precursor: This retro-reaction unmasks the reactive furan component necessary for DASA formation. nih.gov
Chromogenic Reaction: Subsequent addition of a secondary amine, like 4-Methoxy-N-methylaniline, to the mechanically activated regions leads to the DASA-forming ring-opening reaction, resulting in intense color generation precisely where the stress was applied. chemrxiv.org
This approach allows for the creation of complex, multicolor patterns in materials by iteratively applying localized force and then developing the pattern with different amines, each producing a unique color. nih.govchemrxiv.org
Application in Mechanochemical Multicolor Soft Lithography
In the innovative field of stimuli-responsive materials, 4-Methoxy-N-methylaniline has found a significant application in the creation of a novel system for mechanochemical multicolor soft lithography. This technique utilizes mechanical force to control a color-forming chemical reaction, enabling the production of detailed, high-resolution, multicolor images within a polymeric material.
The fundamental concept of this technology revolves around the use of a mechanophore, a specific molecule engineered to undergo a controlled chemical reaction when subjected to mechanical stress. In this particular system, a polymer, typically polydimethylsiloxane (B3030410) (PDMS), is infused with a specially designed mechanophore. This mechanophore is a hetero-Diels-Alder adduct of an activated furan. When mechanical force, such as compression or stretching, is applied to the polymer, the mechanophore undergoes a retro-[4+2] cycloaddition reaction. This force-triggered transformation reveals an activated furan precursor of what is known as a donor-acceptor Stenhouse adduct (DASA). chemrxiv.org
Following the mechanical activation, the unmasked DASA precursor readily reacts with a secondary amine to produce a vibrantly colored DASA. A key feature of this method is that the final color of the adduct is dictated by the specific chemical structure of the secondary amine used. This modularity allows a single type of mechanophore-embedded material to generate a wide array of colors by simply treating the mechanically stressed regions with different amine solutions.
Detailed research has confirmed the effective use of 4-Methoxy-N-methylaniline as one of the secondary amines in this process. chemrxiv.org When a solution containing 4-Methoxy-N-methylaniline is applied to the mechanically activated zones of the polymer, it reacts with the exposed DASA precursor, resulting in a distinct blue-green color. chemrxiv.org This amine is part of a larger palette of secondary amines, each yielding a unique color, which allows for the creation of complex, multicolor images through an iterative process of applying localized force and then treating the area with different amine solutions. chemrxiv.org
The photophysical characteristics of the DASA formed from 4-Methoxy-N-methylaniline have been documented, adding to a growing library of amine-DASA systems available for this advanced lithographic technique. The table below provides a summary of the properties of the DASA produced with 4-Methoxy-N-methylaniline, alongside other secondary amines investigated in the same study. chemrxiv.org
| Secondary Amine | Resulting DASA Color | Absorption Maximum (λmax) |
|---|---|---|
| 4-Methoxy-N-methylaniline | Blue-Green | 610 nm |
| N-Methylaniline | Blue | 598 nm |
| Diethylamine | Magenta | 560 nm |
| Pyrrolidine | Purple | 580 nm |
This application demonstrates the utility of 4-Methoxy-N-methylaniline (often used as its more stable hydrochloride salt, which converts to the free amine under reaction conditions) in the cutting-edge field of materials science. Specifically, it plays a role in the development of dynamic, force-responsive systems with potential applications in patterning, sensing, and information encryption.
Advanced Applications in Chemical Synthesis and Materials Science
Precursor in Pharmaceutical Synthesis and Drug Design
The scaffold of 4-methoxy-N-methylaniline is a valuable component in the design and synthesis of various therapeutic agents. Its structure can be strategically modified to interact with specific biological targets, leading to the development of potent and selective drugs.
Synthesis of Bromodomain Inhibitors
Bromodomain-containing proteins, such as BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in a range of diseases, including cancer and inflammation, making them attractive therapeutic targets. Several potent and selective BRD4 inhibitors are based on a quinazoline (B50416) scaffold, and 4-methoxy-N-methylaniline serves as a key precursor in the synthesis of the crucial 4-anilinoquinazoline (B1210976) core of these molecules. ijcce.ac.ir The synthesis of these inhibitors often involves the reaction of a substituted 4-chloroquinazoline (B184009) with an aniline (B41778) derivative like 4-methoxy-N-methylaniline. ijcce.ac.ir The methoxy (B1213986) and N-methyl groups of this precursor can influence the inhibitor's binding affinity and selectivity for the bromodomain's acetyl-lysine binding pocket. nih.govnih.gov
Table 1: Selected Quinazoline-Based BRD4 Inhibitors
| Compound | Target | Therapeutic Area |
|---|---|---|
| Quinazoline-based analogs | BRD4 | Cancer, Inflammation |
Role as Precursors for Antitubulin Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a well-established target for anticancer drugs. Agents that interfere with tubulin polymerization, known as antitubulin agents, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The 3,4,5-trimethoxyphenyl moiety is a common feature in many potent antitubulin agents that bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov While direct synthesis from 4-methoxy-N-methylaniline hydrochloride is not explicitly detailed in the provided results, its structural motif is present in more complex precursors used to synthesize molecules that incorporate a substituted aniline ring, which is a key component for interaction with the tubulin protein. nih.govnih.govmdpi.com The development of new antitubulin agents often involves the synthesis of various substituted benzoheterocycles, where the nature and position of substituents on the aniline ring are critical for activity. nih.gov
Development of Novel Antiparasitic Agents
The search for new and effective antiparasitic drugs is a continuous effort due to the emergence of drug resistance. mdpi.com While the direct application of this compound in the synthesis of antiparasitic agents is not prominently documented in the provided search results, the structural motifs of substituted anilines are found in various classes of compounds investigated for antiparasitic activity. For instance, the modification of heterocyclic systems with different aniline derivatives is a common strategy in the quest for new therapeutic agents against parasites like Toxoplasma gondii and Trypanosoma cruzi. mdpi.com The electronic and steric properties conferred by the methoxy and methyl groups could be exploited in the design of novel compounds with enhanced antiparasitic efficacy.
Intermediate in Dye and Pigment Production
The vibrant world of synthetic dyes and pigments owes much to the chemistry of aromatic amines. This compound serves as a valuable intermediate in the synthesis of certain classes of dyes, particularly azo dyes.
Modification through Electrophilic Aromatic Substitution for Enhanced Dye Properties
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are synthesized through a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich substrate. While 4-Methoxy-N-methylaniline is a secondary amine, its parent compound, p-anisidine (B42471), is a primary amine that can be diazotized and coupled to form azo dyes. mdpi.com The resulting dye's color and properties are influenced by the substituents on the aromatic rings.
Furthermore, the aromatic ring of 4-methoxy-N-methylaniline is activated by the electron-donating methoxy and N-methyl groups, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. These reactions can be employed to introduce additional functional groups onto the dye molecule, thereby modifying its chromophoric system and altering its color, solubility, and fastness properties.
Building Block in Polymer Science and Organic Electronics
The conductive and electrochemical properties of polyaniline have spurred interest in its derivatives for applications in organic electronics. The incorporation of substituents on the aniline monomer unit can significantly influence the properties of the resulting polymer.
This compound can serve as a monomer for the synthesis of substituted polyanilines. The resulting polymer, poly(4-methoxy-N-methylaniline), would possess a unique combination of properties derived from the polyaniline backbone and the methoxy and N-methyl substituents. The methoxy group is expected to enhance the solubility of the polymer in organic solvents, a common challenge with the parent polyaniline. researchgate.net Furthermore, the electronic nature of the substituents can modulate the polymer's conductivity, redox potentials, and optical properties. pku.edu.cnutoronto.caresearchgate.net These tunable properties make such polymers interesting candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other organic electronic devices. utoronto.caresearchgate.net The synthesis of such polymers can be achieved through oxidative chemical or electrochemical polymerization methods. researchgate.net
Table 2: Potential Properties of Poly(4-methoxy-N-methylaniline)
| Property | Influence of Substituents | Potential Application |
|---|---|---|
| Solubility | Enhanced by the methoxy group | Solution-processable electronic devices |
| Conductivity | Modulated by methoxy and N-methyl groups | Organic conductors, sensors |
| Redox Potentials | Tunable for specific electrochemical applications | Battery materials, electrochromic devices |
Synthesis of Triarylamine Polymers for Charge Transport Applications
Triarylamine-based polymers are a cornerstone in the field of organic electronics, particularly for their application as hole transport materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The nitrogen-rich core of triarylamines facilitates the movement of positive charge carriers (holes). While direct research on the polymerization of this compound for these applications is not extensively detailed in publicly available literature, the synthesis of polymers from closely related methoxy aniline derivatives provides significant insights into the potential methodologies.
For instance, the oxidative polymerization of ortho- and meta-anisidines (methoxy-anilines) has been successfully carried out using ammonium (B1175870) peroxydisulfate (B1198043) in an organic medium. researchgate.net This method yields polyaniline derivatives with enhanced solubility in organic solvents, a critical property for the fabrication of thin films in electronic devices. researchgate.net The resulting polymers from these related methoxy-anilines have shown promising thermal stability, with studies indicating that at 800 °C, polyanisidines retained a significant portion of their initial weight. researchgate.net Furthermore, when doped with inorganic acids, these polymers exhibit notable electrical conductivity. researchgate.net These findings suggest that a similar oxidative polymerization approach could be employed for 4-Methoxy-N-methylaniline to produce polymers with desirable charge transport characteristics. The presence of the methoxy and N-methyl groups would be expected to influence the polymer's electronic properties, solubility, and morphology, all of which are critical factors in the performance of charge transport layers.
Integration into Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property has led to the development of AIE materials for a wide range of applications, including bio-imaging, chemical sensing, and optoelectronics. 4-Methoxy-N-methylaniline is recognized as a valuable building block in the synthesis of materials that exhibit AIE. bldpharm.com
The design of AIE-active molecules often involves the creation of structures with restricted intramolecular rotation in the aggregated state. The aniline derivative can be incorporated into larger molecular frameworks that, upon aggregation, experience this restriction, thereby activating their luminescence. While specific examples detailing the direct integration of this compound into AIE luminogens are emerging, the principle is well-established with similar aniline derivatives. For example, studies on mechanochromic fluorescent materials have highlighted the critical role of molecular conformation and packing in their emission performance, areas where the substituents of an aniline building block would have a significant impact. rsc.org The methoxy and N-methyl groups of 4-Methoxy-N-methylaniline can influence the intermolecular interactions and packing modes in the solid state, which are key to achieving strong AIE effects.
Components in Catalytic Systems
Beyond its role as a monomer or molecular building block, 4-Methoxy-N-methylaniline and its derivatives are also utilized in the development and optimization of catalytic systems, particularly in cross-coupling reactions.
Incorporation into Eco-Friendly Ullmann-Type C–N Coupling Reactions
The Ullmann condensation is a classic and powerful method for the formation of carbon-nitrogen (C–N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.gov Traditional Ullmann reactions often require harsh conditions, but modern advancements have focused on developing milder and more environmentally friendly catalytic systems. Copper-catalyzed Ullmann-type reactions have been a focal point of this research. nih.gov
4-Methoxy-N-methylaniline has been successfully employed as a reactant in copper-catalyzed Ullmann C–N coupling reactions. In one notable study, a copper-based metal-organic framework (MOF) was utilized as an efficient and reusable heterogeneous catalyst for this transformation. mdpi.com The reaction between an aryl halide and 4-methoxy-N-methylaniline, in the presence of the copper-MOF catalyst and potassium carbonate as a base, was carried out in dimethyl sulfoxide (B87167) (DMSO) at 120 °C. mdpi.com This system demonstrated good catalytic activity, affording the desired N-arylated product in a 54% yield. mdpi.com The study highlighted that the electronic properties of the substituents on the aniline play a crucial role in the reaction's efficiency. mdpi.com
The use of a heterogeneous catalyst like a MOF is a significant step towards more eco-friendly processes, as it allows for easy separation and recycling of the catalyst, minimizing waste. mdpi.com Further research in this area explores the use of even more benign solvents, such as water, and ligand-free conditions to enhance the green credentials of Ullmann-type couplings. rsc.org
Table of Reaction Parameters for Ullmann C-N Coupling of 4-Methoxy-N-methylaniline
| Parameter | Value |
| Amine | 4-Methoxy-N-methylaniline |
| Catalyst | Copper-Based Metal-Organic Framework |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 120 °C |
| Yield | 54% |
Analytical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of the free base, 4-Methoxy-N-methylaniline, provide characteristic signals that confirm its structure. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two distinct doublets, a result of the para-substitution on the benzene (B151609) ring. rsc.org The protons ortho to the methoxy (B1213986) group and those ortho to the N-methylamino group show different chemical shifts due to the differing electronic effects of these substituents. The methoxy (-OCH₃) and N-methyl (-NCH₃) groups each exhibit a sharp singlet, with their integrations corresponding to three protons each. rsc.org
The ¹³C NMR spectrum further corroborates the structure, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the benzene ring have chemical shifts indicative of their electronic environment, influenced by the electron-donating methoxy and N-methylamino groups. rsc.org The carbons directly attached to the oxygen and nitrogen atoms are shifted accordingly, and the methyl carbons of the methoxy and N-methyl groups appear as distinct signals in the aliphatic region of the spectrum. rsc.org For the hydrochloride salt, shifts in the signals, particularly for the protons and carbons near the protonated nitrogen atom, are expected due to the change in the electronic environment.
Table 1: Representative NMR Spectral Data for 4-Methoxy-N-methylaniline (Free Base) in CDCl₃ (Note: Data is for the free base, as specific hydrochloride salt data is not readily available in the cited literature. Shifts are illustrative and may vary slightly based on experimental conditions.)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | ~6.82 | Doublet | ~8.7 | 2 x Aromatic CH | rsc.org |
| ¹H | ~6.60 | Doublet | ~8.6 | 2 x Aromatic CH | rsc.org |
| ¹H | ~3.77 | Singlet | - | 3H, -OCH₃ | rsc.org |
| ¹H | ~2.81 | Singlet | - | 3H, -NCH₃ | rsc.org |
| ¹³C | ~152.13 | Singlet | - | Aromatic C-O | rsc.org |
| ¹³C | ~143.75 | Singlet | - | Aromatic C-N | rsc.org |
| ¹³C | ~114.96 | Singlet | - | 2 x Aromatic CH | rsc.org |
| ¹³C | ~113.67 | Singlet | - | 2 x Aromatic CH | rsc.org |
| ¹³C | ~55.89 | Singlet | - | -OCH₃ | rsc.org |
| ¹³C | ~31.63 | Singlet | - | -NCH₃ | rsc.org |
Application of Internal Standards for Quantitative Analysis
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. The technique relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration and purity. mpg.de
For the quantitative analysis of 4-Methoxy-N-methylaniline hydrochloride, an ideal internal standard would possess several key characteristics:
High Purity: The standard must be of high and accurately known purity (typically ≥99%).
Chemical Stability: It should not react with the analyte, the solvent, or other components in the sample.
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or the solvent.
Commonly used internal standards for ¹H qNMR in organic solvents include maleic acid, 1,4-dinitrobenzene, and benzyl (B1604629) benzoate. The choice of standard depends on the specific solvent and the chemical shifts of the analyte's protons. The purity of the analyte is calculated by comparing the integrated area of one or more of its distinct signals to the integrated area of a known signal from the precisely weighed internal standard.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.
For a secondary amine hydrochloride, the spectrum typically displays a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of the ammonium (B1175870) salt. The spectrum of a related compound, 4-Methoxy-N-ethylamphetamine HCl, shows an absorbance pattern consistent with a secondary amine halogen ion-pair and a para-disubstituted aromatic ring. researchgate.net Other expected vibrations include C-H stretching of the aromatic ring and methyl groups, C=C stretching vibrations of the aromatic ring (typically in the 1600-1450 cm⁻¹ region), and C-O-C stretching of the methoxy ether group.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3000-2800 | C-H Stretch | Aliphatic (Methyl groups) | researchgate.net |
| ~2800-2400 | N-H⁺ Stretch | Secondary Ammonium Salt | researchgate.net |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring | researchgate.net |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether | researchgate.net |
| ~1030 | C-O-C Symmetric Stretch | Aryl-alkyl ether | researchgate.net |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) benzene | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular weight of the 4-Methoxy-N-methylaniline free base is 137.18 g/mol , while the hydrochloride salt has a molecular weight of 173.64 g/mol . nih.govsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of the free base would be observed at m/z 137.
The fragmentation of aromatic amines and ethers follows predictable pathways. libretexts.org For 4-Methoxy-N-methylaniline, key fragmentation events would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org
Loss of a methyl radical: Loss of a methyl group (•CH₃) from the N-methyl group or the methoxy group can occur. A study on ketamine analogues with a methoxy group on the benzene ring showed this to be a characteristic fragmentation. nih.gov
Loss of functional groups: Fragmentation can involve the loss of the methoxy group (•OCH₃) or parts of the amine functionality.
The resulting fragments provide a characteristic "fingerprint" that helps to confirm the structure of the molecule.
Table 3: Predicted Mass Spectrometry Fragments for 4-Methoxy-N-methylaniline
| m/z Value | Proposed Fragment Ion | Neutral Loss | Reference |
| 137 | [C₈H₁₁NO]⁺˙ | - (Molecular Ion) | sigmaaldrich.com |
| 122 | [C₇H₈NO]⁺ | •CH₃ | nih.gov |
| 106 | [C₇H₈N]⁺ | •OCH₃ | libretexts.org |
| 94 | [C₆H₈N]⁺ | •CH₃, CO | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
A study of the closely related compound, 4-methoxyanilinium (B12549976) chloride, reveals that it crystallizes in the monoclinic space group P2₁/c. researchgate.net In its crystal structure, the supramolecular architecture is dominated by N-H···Cl hydrogen bonds, which form a one-dimensional ladder-like structure. researchgate.net The chloride ion acts as a hydrogen bond acceptor for all possible N-H donors from the 4-methoxyanilinium cation. researchgate.net It is expected that this compound would exhibit similar strong hydrogen bonding between the protonated amine (N-H⁺) and the chloride anion (Cl⁻), defining its solid-state packing.
Analysis of Bond Lengths and Conjugation Effects
In the solid state, the bond lengths within the benzene ring are influenced by the electronic effects of the substituents. The electron-donating nature of the methoxy and N-methylamino groups affects the degree of electron delocalization in the aromatic system. In a related structure, 4-Methoxy-N-phenylaniline, the two benzene rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov This twisting is common in N-aryl amines and influences the extent of conjugation between the nitrogen lone pair and the aromatic π-system. The bond lengths and angles within the molecule are generally within expected ranges for such structures. nih.gov Analysis of the crystal structure of this compound would provide precise measurements of the C-N, C-O, and aromatic C-C bond lengths, offering insight into the electronic interplay between the functional groups in the solid state.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding and Crystal Packing
A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intramolecular and intermolecular hydrogen bonding, or crystal packing of this compound. While research exists on structurally related compounds, such as 4-methoxyanilinium chloride, providing detailed analysis for the specified compound is not possible without dedicated crystallographic studies.
For context, the crystal structure of a related compound, 4-methoxyanilinium chloride, reveals the presence of N-H…Cl hydrogen bonds that form a one-dimensional supramolecular ladder. researchgate.net In this structure, the chloride ion acts as a hydrogen bond acceptor for all possible N-H donors from the 4-methoxyanilinium cation. researchgate.net This leads to the formation of a two-dimensional sheet parallel to the (1 0 0) plane, showcasing how hydrogen bonding dictates the supramolecular architecture. researchgate.net
In the absence of specific data for this compound, a hypothetical analysis would anticipate the protonated secondary amine (-NH(CH₃)₂⁺) to act as a primary hydrogen bond donor. The chloride anion (Cl⁻) would be the principal hydrogen bond acceptor, leading to the formation of N-H···Cl interactions. The geometry and strength of these bonds would be key determinants of the crystal packing.
Furthermore, weaker C-H···O and C-H···π interactions could also play a role in stabilizing the crystal lattice. The methoxy group's oxygen atom could potentially act as a weak hydrogen bond acceptor, and the aromatic ring could participate in π-stacking or C-H···π interactions. However, without experimental crystallographic data, the presence and nature of these interactions remain speculative.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Methoxy-N-methylaniline to predict a variety of properties with high accuracy. DFT calculations for substituted anilines often employ functionals like B3LYP and M06-2X to achieve reliable results. researchgate.netmdpi.comnih.gov
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For aniline (B41778) derivatives, methods such as B3LYP with a 6-311++G(d,p) basis set have been shown to be reliable for calculating vibrational frequencies and NMR chemical shifts. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the functional groups within the 4-Methoxy-N-methylaniline structure, such as N-H stretching, C-N stretching, C-O stretching of the methoxy (B1213986) group, and aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. These theoretical calculations can aid in the assignment of complex experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. nih.gov
Table 1: Predicted Spectroscopic Data using DFT
| Spectroscopic Technique | Predicted Parameter | Significance for 4-Methoxy-N-methylaniline |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Correlates to functional group vibrations (N-H, C-O, aromatic C-H). |
| NMR | Chemical Shifts (ppm) | Predicts the electronic environment of ¹H and ¹³C nuclei. |
DFT is instrumental in modeling reaction mechanisms and predicting the kinetics of chemical processes. For substituted anilines, DFT has been used to investigate reactions such as intramolecular radical additions and atmospheric oxidation. mdpi.comnih.gov
Studies on aniline derivatives show that the substitution at the nitrogen atom is crucial in determining reaction rates. nih.gov For instance, N-methyl substitution can influence the speed of radical addition reactions. nih.gov DFT calculations, particularly using dispersion-corrected functionals, can accurately model activation barriers and reaction free energies, providing essential insights into the reactivity of the molecule. nih.gov Furthermore, the reaction of similar compounds like 4-methyl aniline with OH radicals has been extensively studied using DFT to map out potential energy surfaces, identifying the most favorable reaction pathways, which typically involve addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.commdpi.com These simulations are vital for understanding the compound's stability and degradation pathways.
Ab Initio Hartree-Fock (HF) Calculations for Electronic Structure
The Hartree-Fock (HF) method is a fundamental ab initio calculation that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for total energies due to its neglect of electron correlation, it provides a valuable qualitative understanding of electronic structure and molecular orbitals. researchgate.net
For aniline and its derivatives, HF calculations are used to determine the ground state electronic configuration and to analyze the nature of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, ionization potential, and electron affinity, often interpreted through Koopmans' theorem. libretexts.org HF calculations have been used to study how the conformation of the amino group in aniline affects its electronic states. researchgate.net
Table 2: Key Parameters from Electronic Structure Calculations
| Calculation Method | Parameter | Description |
|---|---|---|
| DFT/HF | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| DFT/HF | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| DFT/HF | HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| HF | Orbital Energies | Used to estimate ionization potentials and electron affinities via Koopmans' theorem. libretexts.org |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules. Docking is a specific method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ijcce.ac.irjmchemsci.com
The colchicine (B1669291) binding site on the protein tubulin is a significant target for anticancer drugs. nih.gov Compounds that bind to this site can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.com The structure of 4-Methoxy-N-methylaniline contains features, such as a substituted benzene (B151609) ring, that are common in known colchicine-site inhibitors.
Molecular docking studies can be employed to investigate the potential of 4-Methoxy-N-methylaniline hydrochloride to bind to this site. A typical docking simulation would involve:
Obtaining the 3D crystal structure of tubulin. nih.gov
Defining the binding pocket, which is located at the interface between the α and β-tubulin subunits. nih.govmdpi.com
Placing the 3D structure of 4-Methoxy-N-methylaniline into the binding site and using a scoring function to evaluate different binding poses.
The binding mode of similar compounds often involves the A-ring (in this case, the methoxyphenyl ring) occupying a hydrophobic pocket, with potential hydrogen bonds or other interactions with key amino acid residues like Cysβ241. nih.govmdpi.com Docking simulations would predict the binding energy and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the tubulin protein, offering a hypothesis for its mechanism of action that can be tested experimentally. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxy-N-methylaniline |
| Aniline |
| Colchicine |
Research Challenges and Future Directions
Strategies for Enhancing Yields in Critical Synthetic Steps
A primary focus in the synthesis of 4-Methoxy-N-methylaniline hydrochloride is maximizing the efficiency of each chemical transformation. Traditional methods for N-methylation, a crucial step in the synthesis, often suffer from the use of hazardous reagents and the generation of significant waste. nih.govchemrxiv.org Modern research is geared towards developing more atom-economical and higher-yielding processes.
One promising approach involves the "hydrogen borrowing" or "hydrogen auto-transfer" strategy. rsc.org This method utilizes alcohols as alkylating agents, with water as the only byproduct, representing a significant leap in green chemistry. rsc.org The key to this process is the development of a catalyst that can efficiently facilitate both the initial dehydrogenation of the alcohol and the subsequent reduction of the imine intermediate. rsc.org
Another area of investigation is the direct reductive amination of nitroarenes. A patented method describes the synthesis of N-methyl-4-methoxyaniline by reacting p-nitroanisole with paraformaldehyde in a hydrogen atmosphere using a catalyst. google.com This process is advantageous due to its simplicity, mild reaction conditions, and the absence of a solvent, which simplifies product separation and can lead to yields exceeding 86%. google.com
Development of Novel and More Efficient Catalytic Systems
The catalyst is the cornerstone of many synthetic routes for this compound, and the development of new and improved catalytic systems is a vibrant area of research. The goal is to create catalysts that are not only highly active and selective but also reusable, cost-effective, and environmentally benign. chemrxiv.org
Transition metal catalysts, particularly those based on ruthenium, have been extensively studied for N-methylation reactions. nih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for industrial applications due to their ease of separation and recycling. nih.govchemrxiv.org For instance, ruthenium on carbon (Ru/C) has demonstrated high efficiency in the N-methylation of various amines using formaldehyde. nih.gov
Recent innovations include the development of nano-catalysts, such as graphene sphere-encapsulated Ni/NiO nanoalloys (Ni/NiO@C). chemrxiv.org These catalysts have shown remarkable activity and selectivity in the N-methylation of a wide range of amines and can be easily recycled due to their magnetic properties. chemrxiv.org Another groundbreaking development is a new class of heterogeneous geminal atom catalysts (GACs) featuring two copper ions. sciencedaily.com These GACs have demonstrated enhanced efficiency and selectivity in cross-coupling reactions, which are fundamental in the synthesis of many organic compounds. sciencedaily.com
Exploration of Undiscovered Biological Activities and Targeted Therapeutic Applications
While 4-Methoxy-N-methylaniline itself is a known chemical intermediate, the exploration of the biological activities of its derivatives is an ongoing pursuit. The structural motif of a substituted aniline (B41778) is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals. chemrxiv.org Therefore, derivatives of 4-Methoxy-N-methylaniline hold potential for the discovery of new therapeutic agents.
Research in this area involves synthesizing libraries of related compounds and screening them for various biological activities. This could include testing for anticancer, antimicrobial, or other pharmacological properties. The allylation of N-methyl-p-anisidine has been a subject of study, indicating an interest in creating more complex molecules from this starting material. sigmaaldrich.com The development of efficient synthetic methods, as discussed previously, directly enables the creation of a wider diversity of derivatives for biological screening.
Advancements in Continuous Flow Manufacturing for Industrial Scale-up and Sustainability
For the large-scale production of this compound, continuous flow chemistry is emerging as a powerful and sustainable alternative to traditional batch processing. scitube.iobeilstein-journals.org Flow chemistry involves continuously feeding reactants through a series of reactors, offering significant advantages in terms of safety, process control, and efficiency. scitube.iomdpi.com
This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as it minimizes the volume of reactive material at any given time. scitube.io Researchers have successfully applied continuous flow methods to the reduction of nitro compounds to amines, a key transformation in the synthesis of anilines. beilstein-journals.org These flow processes can achieve high yields in very short reaction times and often eliminate the need for complex purification steps. beilstein-journals.org
Environmental Impact Mitigation and Waste Minimization in Large-Scale Synthetic Processes
Minimizing the environmental impact of chemical synthesis is a critical challenge, especially at an industrial scale. The principles of green chemistry, which focus on maximizing reactant efficiency and reducing waste, are central to modern synthetic design. rsc.org
A key strategy for waste reduction is the development of synthetic routes that have high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product. rsc.org The aforementioned "hydrogen borrowing" strategy is a prime example of an atom-economical reaction. rsc.org
In the context of large-scale synthesis, the choice of solvents and reagents is also crucial. The use of water as a solvent, whenever possible, is highly desirable from an environmental perspective. scitube.io Furthermore, the development of recyclable catalysts, as discussed in section 7.2, significantly reduces waste by eliminating the need to constantly dispose of and replace the catalyst. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
